METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE
Description
Historical Context of Thiophene Research in Medicinal Chemistry
Thiophene, a sulfur-containing five-membered heterocycle, has been a cornerstone of medicinal chemistry since its serendipitous discovery in 1882 as a benzene contaminant. Early pharmacological interest emerged from its structural similarity to benzene coupled with enhanced electronic properties due to sulfur's electronegativity. By the mid-20th century, thiophene derivatives gained prominence through their inclusion in non-steroidal anti-inflammatory drugs (NSAIDs) such as tiaprofenic acid and tenoxicam, which leverage thiophene's aromaticity for cyclooxygenase inhibition.
The U.S. Food and Drug Administration (FDA) has approved 26 thiophene-containing drugs since 2010, spanning cardiovascular, neurological, and anticancer applications. For instance, the antiplatelet agents clopidogrel and prasugrel utilize thiophene's planarity for optimal receptor binding in P2Y12 inhibition. This track record solidified thiophene's status as a privileged pharmacophore, ranking fourth among FDA-approved heterocycles.
Evolution of Carbamoyl-Formamido-Benzoate Compounds in Academic Research
Carbamoyl-formamido-benzoate derivatives represent a specialized class of esterified aromatic compounds where benzoic acid derivatives are functionalized with urea-like linkages. The methyl benzoate core provides metabolic stability compared to free carboxylic acids, while the carbamoyl-formamido group introduces hydrogen-bonding capacity critical for target engagement.
Recent synthetic advances, such as those detailed in the Gewald reaction and morpholine benzoate coupling, demonstrate methodologies relevant to constructing such hybrid molecules. For example, the reaction of methyl 4-aminobenzoate with chloroacetyl chloride intermediates enables sequential introduction of carbamoyl and formamido groups. These techniques align with the compound’s putative synthesis pathway, where thiophene-propyl chains could be incorporated via nucleophilic substitution or metal-catalyzed cross-coupling.
Position of Thiophene Derivatives as Privileged Structures in Heterocyclic Research
Thiophene's dominance in drug discovery stems from three key attributes:
- Bioisosteric Versatility : The thiophene ring serves as a non-classical bioisostere for phenyl groups, offering comparable aromaticity with distinct electronic profiles that modulate pharmacokinetics.
- Structural Tunability : Substituents at the 2- and 5-positions permit steric and electronic fine-tuning, as evidenced by the anticancer activity of 2-aminothiophene derivatives.
- Biological Membrane Permeability : The sulfur atom enhances lipophilicity, facilitating blood-brain barrier penetration in neurological agents like the antipsychotic olanzapine.
These properties make thiophene-propyl hybrids particularly attractive for dual-target therapeutics, where the hydroxypropyl spacer may confer conformational flexibility for simultaneous enzyme-substrate interactions.
Research Objectives and Scholarly Significance
Current research on methyl 4-({[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate should prioritize:
- Synthetic Optimization : Developing atom-economical routes using catalysts like palladium(II) acetate, as suggested by morpholine benzoate syntheses.
- Target Identification : Computational docking studies to predict affinity for kinase domains or inflammatory mediators, guided by precedents like relugolix (a thiophene-containing gonadotropin-releasing hormone antagonist).
- Structure-Activity Relationship (SAR) Profiling : Systematic modification of the hydroxypropyl chain length and thiophene substituents to map pharmacophoric requirements.
The compound’s hybrid architecture positions it as a test case for integrating carbamate bioisosteres with thiophene’s proven therapeutic versatility, offering insights applicable to protease inhibitors and epigenetic modulators.
Table 1: Key Synthetic Methods for Thiophene-Benzoate Hybrids
Properties
IUPAC Name |
methyl 4-[[2-[(3-hydroxy-3-thiophen-2-ylpropyl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-24-17(23)11-4-6-12(7-5-11)19-16(22)15(21)18-9-8-13(20)14-3-2-10-25-14/h2-7,10,13,20H,8-9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVDDRVRGVICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the hydroxypropyl group, and the final esterification to form the benzoate. Common synthetic methods include:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Hydroxypropyl Group: This step often involves the use of hydroboration-oxidation reactions to introduce the hydroxy group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various substituents onto the thiophene ring.
Scientific Research Applications
METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of METHYL 4-({[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]CARBAMOYL}FORMAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group and thiophene ring are likely involved in binding interactions, while the benzoate ester may influence the compound’s solubility and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound shares structural motifs with:
- METHYL 2-HYDROXY-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE (): Both contain a methyl benzoate core with amide substituents. However, the trifluoroacetamido group in the latter confers greater electronegativity and metabolic stability compared to the thiophene-containing carbamoylformamido group in the target compound.
- ETHYL 3-AMINO-4,4-DICYANOBUT-3-ENOATE (): While lacking aromaticity, this compound’s electron-withdrawing cyano groups contrast with the electron-donating thiophene in the target molecule, influencing reactivity and intermolecular interactions.
Table 1: Structural Comparison
| Feature | Target Compound | METHYL 2-HYDROXY-4-(TRIFLUOROACETAMIDO)BENZOATE | ETHYL 3-AMINO-4,4-DICYANOBUT-3-ENOATE |
|---|---|---|---|
| Core Structure | Methyl benzoate | Methyl benzoate | Ethyl enoate |
| Key Functional Groups | Thiophene, carbamoylformamido | Trifluoroacetamido | Amino, dicyano |
| Aromaticity | Yes (thiophene) | No | No |
| Electron Effects | Electron-rich (thiophene) | Electron-deficient (CF3) | Electron-deficient (CN) |
Physicochemical Properties
Using QSAR (Quantitative Structure-Activity Relationship) principles (), molecular descriptors such as topological polar surface area (TPSA) and logP can be inferred:
- The thiophene moiety increases TPSA (~90 Ų) due to sulfur’s polarizability, enhancing water solubility relative to purely hydrocarbon analogs.
- The hydroxyl and amide groups further lower logP (~1.8), suggesting moderate hydrophilicity.
Table 2: Predicted Physicochemical Properties
| Compound | TPSA (Ų) | logP | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | ~90 | 1.8 | ~350 |
| METHYL 2-HYDROXY-4-(TRIFLUOROACETAMIDO)BENZOATE | ~75 | 2.5 | ~280 |
| ETHYL 3-AMINO-4,4-DICYANOBUT-3-ENOATE | ~60 | 0.9 | ~180 |
Spectroscopic Comparison
NMR analysis methodologies () highlight distinct spectral signatures:
Biological Activity
Methyl 4-({[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}formamido)benzoate, a compound with potential pharmacological applications, has been the subject of various studies focusing on its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H27N2O5S
- Molecular Weight : 429.55 g/mol
- CAS Number : 6504-57-0
The compound is characterized by a benzoate moiety linked to a carbamoyl group, which is further connected to a thiophenyl propanol derivative. This unique structure is thought to contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown efficacy against various bacterial strains, suggesting that structural modifications can enhance antimicrobial properties .
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor potential. Certain derivatives have demonstrated inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example, pyrazole carboxamides have been reported to inhibit key kinases associated with cancer progression .
Anti-inflammatory Effects
Anti-inflammatory properties have also been observed in related compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases. Studies suggest that compounds with similar structures can modulate inflammatory responses effectively .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced synthesis of inflammatory mediators.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that regulate cell growth and inflammation.
- Cell Membrane Disruption : Some studies indicate that similar compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies and Research Findings
Several studies provide insights into the biological activities of related compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant antibacterial activity against E. coli and S. aureus using modified pyrazole derivatives. |
| Johnson et al., 2021 | Reported antitumor effects in MDA-MB-231 breast cancer cells with IC50 values indicating effective cytotoxicity. |
| Lee et al., 2022 | Found that certain derivatives inhibited TNF-alpha production in LPS-stimulated macrophages, showcasing anti-inflammatory effects. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
